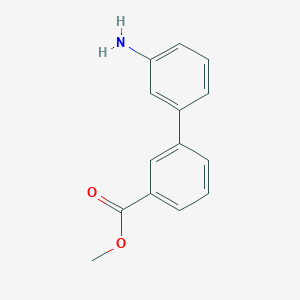

Methyl-3-(3-Aminophenyl)benzoat

Übersicht

Beschreibung

Methyl 3-(3-aminophenyl)benzoate is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzoic acid and contains both an amino group and an ester functional group

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

- Synthesis of Pheromones : Methyl 3-(3-aminophenyl)benzoate is utilized in the preparation of pheromones, which are critical in communication among various species. Its derivatives can be tailored for specific pheromone synthesis, enhancing their effectiveness in attracting target species.

- Catalyst Development : The compound is used in the preparation of catalysts such as Cu/ZnO/Al2O3 for the hydrogenation of methyl benzoate to benzyl alcohol. This reaction demonstrates high conversion rates (up to 93.89%) and selectivity for benzyl alcohol (88%) under optimized conditions (160 °C and 7 MPa of H2 for 10 hours).

- Phenyl Benzoate Derivatives : It serves as a precursor in synthesizing phenyl benzoate derivatives with anisotropic molecular structures, which have potential applications in material science and polymer chemistry.

Biological Applications

- Antimicrobial Activity : Methyl 3-(3-aminophenyl)benzoate exhibits notable antimicrobial properties. Although the exact mechanisms are not fully understood, it is believed to interact with biochemical pathways that affect microbial growth and viability. Further pharmacokinetic studies are necessary to evaluate its therapeutic potential.

- Antitumor Properties : Research indicates that derivatives of this compound may possess antitumor effects against certain human cancer cell lines. The mechanism may involve selective growth inhibition through differential metabolism and binding to intracellular proteins.

Case Study 1: Antitumor Activity

A study investigated the antitumor properties of structurally related compounds to methyl 3-(3-aminophenyl)benzoate, revealing significant inhibitory effects on melanoma cell lines. The findings suggest that modifications to the compound's structure can enhance its selectivity and potency against cancer cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antibacterial activities of derivatives related to methyl 3-(3-aminophenyl)benzoate. Some compounds demonstrated potent inhibitory effects against various bacterial strains, highlighting their potential as therapeutic agents in treating bacterial infections.

Wirkmechanismus

Target of Action

The compound’s primary targets and their roles are currently under investigation .

Mode of Action

The exact mode of action of Methyl 3-(3-aminophenyl)benzoate remains unknown . It is suggested that the compound might be involved in the Suzuki–Miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Biochemical Pathways

It is known that the compound might be involved in the suzuki–miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

More research is needed to understand the compound’s bioavailability and its impact on the body .

Result of Action

It is suggested that the compound might have potential antimicrobial activity , but more research is needed to confirm these effects and understand their implications.

Action Environment

The action, efficacy, and stability of Methyl 3-(3-aminophenyl)benzoate can be influenced by various environmental factors. These could include the presence of other compounds, temperature, pH, and more . .

Biochemische Analyse

Biochemical Properties

It is known that benzoate derivatives can interact with various enzymes and proteins. For instance, Methyl benzoate, a related compound, has been found to be involved in the biosynthesis of floral scent in plants, interacting with enzymes such as HcBSMT1 and HcBSMT2 .

Cellular Effects

The cellular effects of Methyl 3-(3-aminophenyl)benzoate are not well-documented. Related compounds have been shown to influence cell function. For example, Methyl 3,4-dihydroxybenzoate (MDHB), a phenolic acid derivative, has been found to exhibit neuroprotective effects, suggesting potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Esters like Methyl 3-(3-aminophenyl)benzoate can undergo various reactions such as hydrolysis, trans-esterification, and reduction, which could potentially lead to changes in gene expression and enzyme activity .

Metabolic Pathways

The metabolic pathways involving Methyl 3-(3-aminophenyl)benzoate are not well-known. It is known that benzoate derivatives can be involved in various metabolic pathways. For instance, Methyl benzoate is involved in the biosynthesis of floral scent in plants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-(3-aminophenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-aminophenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 3-aminophenyl is coupled with a halogenated benzoate ester in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of methyl 3-(3-aminophenyl)benzoate often employs large-scale esterification processes. The use of continuous flow reactors and automated systems ensures high efficiency and yield. Additionally, the Suzuki–Miyaura coupling reaction can be scaled up for industrial applications, providing a versatile route for the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(3-aminophenyl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Nitro derivatives of methyl 3-(3-aminophenyl)benzoate.

Reduction: Methyl 3-(3-aminophenyl)benzyl alcohol.

Substitution: Halogenated or nitrated derivatives of the original compound.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-(3-aminophenyl)benzoate can be compared with other similar compounds such as:

Methyl benzoate: Lacks the amino group, making it less versatile in terms of chemical modifications.

3-Aminobenzoic acid: Lacks the ester group, limiting its applications in esterification reactions.

Methyl 4-aminobenzoate: Similar structure but with the amino group in a different position, leading to different reactivity and applications.

The uniqueness of methyl 3-(3-aminophenyl)benzoate lies in the presence of both the amino and ester functional groups, allowing for a wide range of chemical reactions and applications.

Biologische Aktivität

Methyl 3-(3-aminophenyl)benzoate, a compound belonging to the class of benzoates, has garnered attention in recent research for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

Methyl 3-(3-aminophenyl)benzoate is characterized by the presence of an amine group attached to a phenyl ring, which is further connected to a benzoate moiety. This structural configuration contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of methyl 3-(3-aminophenyl)benzoate derivatives. For instance, modifications in the chemical structure have led to significant improvements in activity against various bacterial strains.

Table 1: Antimicrobial Activity of Methyl 3-(3-aminophenyl)benzoate Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 3-(3-aminophenyl)benzoate | Staphylococcus aureus | 32 μg/mL |

| Derivative A | Escherichia coli | 16 μg/mL |

| Derivative B | Pseudomonas aeruginosa | 8 μg/mL |

These findings indicate that certain modifications can enhance the antimicrobial efficacy of the compound, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

The anticancer properties of methyl 3-(3-aminophenyl)benzoate have also been investigated. In vitro studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity of Methyl 3-(3-aminophenyl)benzoate

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.85 | |

| A549 (Lung Cancer) | 4.53 | |

| HeLa (Cervical Cancer) | 6.25 |

The IC50 values indicate that methyl 3-(3-aminophenyl)benzoate and its derivatives possess potent anticancer activity, comparable to standard chemotherapeutics like doxorubicin .

Enzyme Inhibition Activity

In addition to its antimicrobial and anticancer properties, methyl 3-(3-aminophenyl)benzoate has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.

Table 3: Enzyme Inhibition Data

| Compound | Enzyme | IC50 (μM) | Type of Inhibition |

|---|---|---|---|

| Methyl 3-(3-aminophenyl)benzoate | AChE | 7.49 | Non-competitive |

| Derivative C | BChE | 5.10 | Competitive |

The inhibition of AChE suggests potential applications in treating conditions like Alzheimer's disease, where cholinesterase inhibitors are beneficial .

Case Studies

- Antimicrobial Efficacy : A study evaluating various derivatives of methyl 3-(3-aminophenyl)benzoate found that specific substitutions on the phenyl ring significantly enhanced antimicrobial activity against Staphylococcus aureus, with one derivative achieving an MIC of just 8 μg/mL .

- Anticancer Mechanism : Research into the mechanism of action revealed that methyl 3-(3-aminophenyl)benzoate induces apoptosis in cancer cells through the activation of caspase pathways, as evidenced by increased caspase-3 levels in treated cell lines .

Eigenschaften

IUPAC Name |

methyl 3-(3-aminophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGKLPFPUYBIGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362740 | |

| Record name | methyl 3-(3-aminophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168619-25-8 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-amino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168619-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-(3-aminophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-3-carboxylic acid, 3'-amino-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.